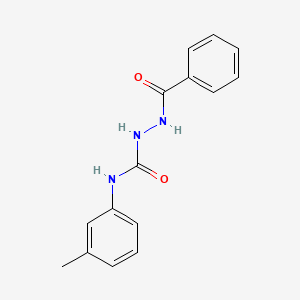![molecular formula C21H21N3OS B4569023 2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetonitrile](/img/structure/B4569023.png)
2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetonitrile
Übersicht
Beschreibung
2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylacetonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
The synthesis of 2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylacetonitrile involves several steps. One common method includes the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclopentane) with various isothiocyanates, followed by cyclization of the resulting thioureas . The condensation of these products with halides yields the desired spiro compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are possible, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Wirkmechanismus
The mechanism of action of 2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways. Additionally, the spiro linkage provides structural rigidity, enhancing the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spiro-quinazoline derivatives, such as:
- 3-benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
- 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylmethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one
These compounds share structural similarities but differ in their substituents and ring sizes, which can significantly impact their chemical reactivity and biological activities. The unique prop-2-enyl group in 2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylacetonitrile distinguishes it from other spiro-quinazoline derivatives, potentially offering distinct pharmacological properties and applications.
Eigenschaften
IUPAC Name |
2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-2-12-24-19(25)17-18(23-20(24)26-13-11-22)16-8-4-3-7-15(16)14-21(17)9-5-6-10-21/h2-4,7-8H,1,5-6,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCRSMLTWMGQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


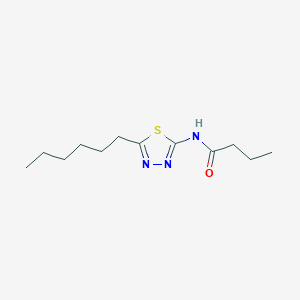
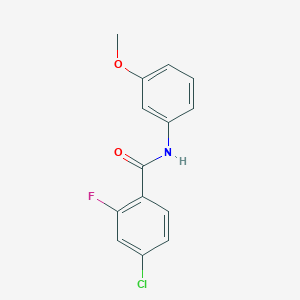
![5-cyclopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4568951.png)
![5-bromo-N-[(Z)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4568956.png)
![4-[3-[(3-bromophenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4568958.png)

![4-{[4-(3-methoxybenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4569000.png)
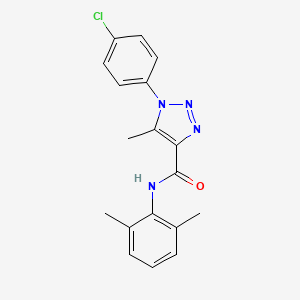
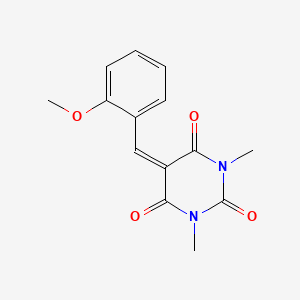
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4569031.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(4-methoxy-2,5-dimethylphenyl)methyl]amine](/img/structure/B4569039.png)
![2-amino-4-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrobenzo[8]annulene-1,3-dicarbonitrile](/img/structure/B4569047.png)
![3-[(cyclohexylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4569050.png)
